4-(Methoxymethyl)-6-methyl-2-(pyridin-2-yl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
4-(Methoxymethyl)-6-methyl-2-(pyridin-2-yl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives typically involves the fusion of a thiophene ring to a pyridine ring. One common method is the multicomponent synthesis starting from 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate intermediates . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for thieno[2,3-b]pyridine derivatives often involve large-scale synthesis using similar multicomponent reactions. These methods are optimized for high yield and purity, utilizing automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-methyl-2-(pyridin-2-yl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Methoxymethyl)-6-methyl-2-(pyridin-2-yl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-(pyridin-2-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Known for its anticancer and anti-inflammatory properties.
Thieno[3,2-d]pyrimidine: Exhibits antimicrobial and antitumor activities.
Pyrido[3,2-d]thieno[3,2-b]pyrimidine: Used in the treatment of central nervous system diseases.
Uniqueness
4-(Methoxymethyl)-6-methyl-2-(pyridin-2-yl)thieno[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H15N3OS |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-pyridin-2-ylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C15H15N3OS/c1-9-7-10(8-19-2)12-13(16)14(20-15(12)18-9)11-5-3-4-6-17-11/h3-7H,8,16H2,1-2H3 |
InChI Key |
DZPDHUANLWLUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=CC=CC=N3)N)COC |
Origin of Product |
United States |
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